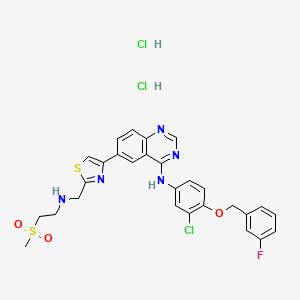

GW583340 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25ClFN5O3S2.2ClH/c1-40(36,37)10-9-31-14-27-35-25(16-39-27)19-5-7-24-22(12-19)28(33-17-32-24)34-21-6-8-26(23(29)13-21)38-15-18-3-2-4-20(30)11-18;;/h2-8,11-13,16-17,31H,9-10,14-15H2,1H3,(H,32,33,34);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMITXDBYLKRKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27Cl3FN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GW583340 Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and human epidermal growth factor receptor 2 (HER2, ErbB2) tyrosine kinases. This document provides an in-depth technical overview of the core mechanism of action of GW583340, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its interaction with the EGFR/HER2 signaling pathway. The information is intended to support researchers, scientists, and professionals involved in drug development and cancer research.

Core Mechanism of Action: Dual Inhibition of EGFR and HER2 Tyrosine Kinases

GW583340 exerts its anti-tumor activity by targeting the intracellular tyrosine kinase domains of both EGFR and HER2.[1] These receptor tyrosine kinases are critical components of signaling pathways that regulate cell proliferation, survival, differentiation, and migration. In many cancer types, these receptors are overexpressed or mutated, leading to uncontrolled cell growth.

Upon binding of their respective ligands, EGFR and HER2 form homodimers or heterodimers, which triggers the autophosphorylation of specific tyrosine residues within their intracellular domains. This phosphorylation creates docking sites for various downstream signaling proteins, initiating a cascade of events that ultimately promotes cancer cell proliferation and survival.

GW583340 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR and HER2 kinase domains. This binding event prevents the transfer of phosphate from ATP to the tyrosine residues, thereby inhibiting receptor autophosphorylation and blocking the activation of downstream signaling pathways.

Quantitative Data: Inhibitory Potency

The inhibitory activity of GW583340 against EGFR and HER2 has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

| Target Kinase | IC50 (nM) |

| EGFR (ErbB1) | 10.8 |

| HER2 (ErbB2) | 9.2 |

Data sourced from in vitro kinase assays.

Signaling Pathway Inhibition

The inhibition of EGFR and HER2 by GW583340 disrupts multiple downstream signaling cascades crucial for tumor growth and survival. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K/Akt/mTOR pathway, a key regulator of cell survival and metabolism.

Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of inhibition by GW583340.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines the methodology used to determine the IC50 values of GW583340 against EGFR and HER2 kinases.

Objective: To quantify the inhibitory activity of GW583340 on the enzymatic function of purified EGFR and HER2 tyrosine kinases.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

This compound

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

96-well microtiter plates

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.1% Triton X-100)

-

Radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP)

-

Phosphocellulose filter paper

-

Scintillation counter

-

DMSO (Dimethyl sulfoxide) for compound dilution

Procedure:

-

Compound Preparation: Prepare a stock solution of GW583340 in DMSO. Create a series of dilutions of the compound in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Diluted GW583340 or DMSO (for control wells)

-

Recombinant EGFR or HER2 kinase

-

Poly(Glu, Tyr) substrate

-

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a solution like phosphoric acid.

-

Substrate Capture: Spot a portion of the reaction mixture from each well onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper.

-

Washing: Wash the filter paper multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of radioactivity incorporated into the substrate on the filter paper using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of GW583340 relative to the control (DMSO-treated) wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This protocol describes a general method to assess the effect of GW583340 on the proliferation of cancer cell lines that overexpress EGFR and/or HER2, such as BT474 (breast carcinoma) and N87 (gastric carcinoma).

Objective: To determine the concentration-dependent inhibitory effect of GW583340 on the growth of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., BT474, N87)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

96-well cell culture plates

-

Cell proliferation reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

-

DMSO for compound dilution

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of GW583340 in complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of GW583340. Include wells with medium and DMSO as a vehicle control.

-

Incubation: Incubate the plates for a period of 72 hours.

-

Cell Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of GW583340 compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value.

Conclusion

This compound is a dual inhibitor of EGFR and HER2 tyrosine kinases, effectively blocking the signaling pathways that drive the proliferation and survival of certain cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its core mechanism of action, supporting its further investigation and development as a potential anti-cancer therapeutic.

References

GW583340 Dihydrochloride: A Dual EGFR/ErbB2 Inhibitor for Advanced Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 dihydrochloride, more commonly known as Lapatinib, is a potent, orally active small-molecule inhibitor targeting the tyrosine kinase domains of both the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2 or HER2).[1][2][3] By reversibly blocking these key signaling pathways, Lapatinib disrupts the cellular processes that lead to tumor growth, proliferation, and survival. This technical guide provides a comprehensive overview of GW583340, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

GW583340 (Lapatinib) functions as an ATP-competitive inhibitor at the intracellular tyrosine kinase domains of EGFR and ErbB2.[1][2] This binding prevents the autophosphorylation and activation of these receptors, which in turn blocks downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.[4][5][6] These pathways are critical for regulating cell proliferation, survival, and differentiation.[7] The dual inhibition of both EGFR and ErbB2 is believed to provide a more comprehensive blockade of ErbB signaling, potentially overcoming resistance mechanisms that can arise with inhibitors targeting a single receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for GW583340 (Lapatinib) from various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of GW583340 (Lapatinib)

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| EGFR (ErbB1) | Enzyme Inhibition | 0.0108 | [8] |

| ErbB2 (HER2) | Enzyme Inhibition | 0.0092 | [8] |

| BT474 (HER2+) | Cell Proliferation | 0.036 ± 0.0151 | [3][9] |

| SKBR3 (HER2+) | Cell Proliferation | 0.080 ± 0.0173 | [3] |

| EFM192A (HER2+) | Cell Proliferation | 0.193 ± 0.0665 | [3] |

| HCC1954 (HER2+) | Cell Proliferation | 0.4166 ± 0.18 | [3] |

| MDA-MB-453 (HER2+) | Cell Proliferation | 6.08 ± 0.825 | [3] |

| MDA-MB-231 (Triple Negative) | Cell Proliferation | 7.46 ± 0.102 | [3] |

Table 2: Preclinical Pharmacokinetics of GW583340 (Lapatinib) in Mice

| Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| 100 mg/kg | Oral | 1570 ± 340 | 4 | 14,800 ± 2,100 | [10] |

| 200 mg/kg | Oral | 3240 ± 860 | 8 | 41,100 ± 7,500 | [10] |

Table 3: Clinical Efficacy of GW583340 (Lapatinib) in HER2-Positive Metastatic Breast Cancer

| Treatment Arm | Median Progression-Free Survival (months) | Overall Response Rate (%) | Reference |

| Lapatinib + Capecitabine | 6.34 | 57.7 | [11] |

| Capecitabine alone | 4.2 | 41.4 | [11] |

| Lapatinib + Letrozole | 8.2 | 28 | [2] |

| Letrozole alone | 3.0 | 15 | [2] |

Signaling Pathways and Experimental Workflows

EGFR/ErbB2 Signaling Pathway and Inhibition by GW583340

Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

Experimental Workflow for Evaluating GW583340 In Vitro

Caption: A typical experimental workflow for evaluating GW583340 in vitro.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the activity of GW583340.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of GW583340 on the kinase activity of purified EGFR and ErbB2.

Materials:

-

Purified recombinant human EGFR and ErbB2 intracellular kinase domains

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well plates

-

Plate reader for measuring phosphorylation (e.g., using a phosphotyrosine-specific antibody in an ELISA format or radiometric assay with ³²P-ATP)

Procedure:

-

Prepare serial dilutions of GW583340 in kinase reaction buffer.

-

In a 96-well plate, add the kinase (EGFR or ErbB2), the peptide substrate, and the diluted GW583340.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Quantify the amount of phosphorylated substrate using a suitable detection method.

-

Calculate the percentage of inhibition for each concentration of GW583340 relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic and anti-proliferative effects of GW583340 on cancer cell lines.

Materials:

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Replace the medium with fresh medium containing serial dilutions of GW583340. Include a DMSO-only control.

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO₂.[12]

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for EGFR/ErbB2 Signaling

Objective: To determine the effect of GW583340 on the phosphorylation status of EGFR, ErbB2, and downstream signaling proteins like Akt.[13][14]

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of EGFR, ErbB2, and Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency and treat with GW583340 for a specified time (e.g., 24 hours).[12]

-

Lyse the cells in lysis buffer and quantify the protein concentration.[15]

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

GW583340 (Lapatinib) is a well-characterized dual inhibitor of EGFR and ErbB2 with demonstrated preclinical and clinical activity against various cancers, particularly HER2-positive breast cancer. This technical guide provides essential information for researchers and drug development professionals working with this compound, from its fundamental mechanism of action to practical experimental protocols. The provided data and workflows serve as a valuable resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of GW583340 and developing novel combination therapies.

References

- 1. Physiologically based pharmacokinetic model of lapatinib developed in mice and scaled to humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. EGFR signaling pathways [pfocr.wikipathways.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Lapatinib with trastuzumab for HER2-positive early breast cancer (NeoALTTO): survival outcomes of a randomised, open-label, multicentre, phase 3 trial and their association with pathological complete response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor | PLOS One [journals.plos.org]

- 11. Lapatinib for the treatment of breast cancer in the People’s Republic of China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Dual EGFR/ErbB2 Tyrosine Kinase Inhibitor GW583340 Dihydrochloride: A Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, dual inhibitor of the epidermal growth factor receptor (EGFR, ErbB1) and the human epidermal growth factor receptor 2 (ErbB2, HER2). This technical guide provides an in-depth overview of the biological activity of GW583340, summarizing key quantitative data, detailing experimental methodologies for its characterization, and visualizing its mechanism of action through signaling pathway diagrams. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical profile of this dual tyrosine kinase inhibitor.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR and ErbB2, are critical mediators of cell proliferation, survival, and differentiation. Their aberrant activation through overexpression or mutation is a hallmark of numerous human cancers, making them prime targets for therapeutic intervention. Small molecule tyrosine kinase inhibitors (TKIs) that target these receptors have become a cornerstone of targeted cancer therapy. This compound emerges as a potent dual inhibitor, effectively blocking the signaling cascades initiated by both EGFR and ErbB2. This dual-targeting approach offers the potential to overcome resistance mechanisms associated with single-target agents and provide broader anti-cancer activity.

Quantitative Biological Activity

The biological activity of GW583340 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (μM) |

| EGFR | 0.010 |

| ErbB2 | 0.014 |

IC50: The half maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | Key Receptor Status | IC50 (μM) |

| HN5 | Head and Neck | EGFR Overexpression | 0.11 |

| N87 | Gastric | ErbB2 Overexpression | 0.11 |

| BT474 | Breast | ErbB2 Overexpression | 0.11 |

| HFF | Non-Tumor Fibroblast | Normal Expression | > 30 |

This data highlights the selectivity of GW583340 for tumor cells overexpressing EGFR or ErbB2 compared to a non-tumor cell line.

Table 3: In Vivo Efficacy

| Xenograft Model | Treatment | Tumor Growth Inhibition |

| Murine Xenograft | Oral Administration | ~80% |

Further details on the specific xenograft model, dosing, and treatment duration were not specified in the available literature.

Mechanism of Action and Signaling Pathways

GW583340 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site within the intracellular tyrosine kinase domain of both EGFR and ErbB2. This inhibition prevents the autophosphorylation of the receptors upon ligand binding (in the case of EGFR) or heterodimerization, thereby blocking the activation of downstream signaling pathways crucial for tumor cell proliferation and survival. The two major signaling cascades affected are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.

Inhibition of the MAPK Signaling Pathway

The MAPK pathway is a critical regulator of cell proliferation. Inhibition of EGFR and ErbB2 by GW583340 prevents the activation of Ras, which in turn blocks the phosphorylation cascade of Raf, MEK, and ERK. The net result is a decrease in the transcription of genes involved in cell cycle progression.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key regulator of cell survival and apoptosis. By inhibiting EGFR and ErbB2, GW583340 prevents the activation of PI3K, which in turn blocks the phosphorylation and activation of Akt. This leads to the de-repression of pro-apoptotic proteins and ultimately, programmed cell death.

Experimental Protocols

The following sections describe generalized protocols for key experiments used to characterize the biological activity of dual EGFR/ErbB2 inhibitors like GW583340.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of GW583340 against purified EGFR and ErbB2 tyrosine kinases.

Methodology:

-

Reagents and Materials: Recombinant human EGFR and ErbB2 kinase domains, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), this compound stock solution in DMSO, and a kinase assay detection kit (e.g., ADP-Glo™).

-

Procedure:

-

Prepare serial dilutions of GW583340 in DMSO.

-

In a 384-well plate, add the kinase, the inhibitor at various concentrations, and the kinase buffer.

-

Incubate at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed at room temperature for a defined period.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit.

-

The luminescent signal is proportional to the kinase activity.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the GW583340 concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cell Growth Inhibition Assay (MTT Assay)

Objective: To determine the IC50 of GW583340 for cell growth inhibition in various cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines, complete culture medium, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or a detergent solution).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of GW583340 and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of GW583340 on the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways.

Methodology:

-

Reagents and Materials: Cancer cell lines, serum-free medium, growth factors (e.g., EGF), GW583340, cell lysis buffer, primary antibodies (e.g., anti-phospho-EGFR, anti-phospho-ErbB2, anti-phospho-ERK, anti-phospho-Akt, and their total protein counterparts), and HRP-conjugated secondary antibodies.

-

Procedure:

-

Culture the cells to a suitable confluency and then serum-starve them.

-

Pre-treat the cells with various concentrations of GW583340 for a defined period.

-

Stimulate the cells with a growth factor (e.g., EGF) to induce receptor phosphorylation.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate it with the primary antibodies overnight.

-

Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GW583340 in a preclinical animal model.

Methodology:

-

Materials: Immunocompromised mice (e.g., nude or SCID mice), human cancer cells, GW583340 formulation for oral administration, and calipers for tumor measurement.

-

Procedure:

-

Implant human tumor cells subcutaneously into the flanks of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer GW583340 orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.

-

Measure the tumor volume with calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. The TGI is often expressed as a percentage.

Clinical Development Landscape

There is no publicly available information indicating that this compound has entered clinical trials. It is likely a preclinical compound that has been used in research to investigate the effects of dual EGFR/ErbB2 inhibition.

However, other dual EGFR/ErbB2 inhibitors, such as lapatinib, have undergone extensive clinical development and are approved for the treatment of HER2-positive breast cancer. Clinical trials with lapatinib have demonstrated its efficacy, particularly in combination with other anti-cancer agents, in patients who have progressed on other therapies. The clinical experience with lapatinib provides a valuable context for understanding the potential therapeutic applications and challenges for dual EGFR/ErbB2 inhibitors as a class.

Conclusion

This compound is a potent and selective dual inhibitor of EGFR and ErbB2 tyrosine kinases with demonstrated in vitro and in vivo anti-cancer activity. Its mechanism of action involves the simultaneous blockade of the MAPK and PI3K/Akt signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells that overexpress its target receptors. While specific clinical development data for GW583340 is not available, the preclinical data and the clinical success of other drugs in its class underscore the therapeutic potential of dual EGFR/ErbB2 inhibition in oncology. This technical guide provides a foundational understanding of the biological activity of GW583340 to aid in further research and drug development efforts in this area.

A Technical Guide to Overcoming ABCG2-Mediated Resistance with GW583340 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Multidrug resistance (MDR) remains a formidable obstacle in cancer chemotherapy, with the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) playing a pivotal role.[1][2][3] Overexpression of ABCG2 in cancer cells leads to the efflux of a broad spectrum of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy.[1][3] This technical guide provides an in-depth analysis of GW583340 dihydrochloride, a potent dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2), and its efficacy in reversing ABCG2-mediated drug resistance. This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and illustrates the associated signaling pathways.

Introduction to ABCG2-Mediated Multidrug Resistance

ABCG2 is a half-transporter that homodimerizes to form a functional efflux pump.[3] It is expressed in various normal tissues, including the placenta, intestine, and blood-brain barrier, where it serves a protective function by extruding xenobiotics.[1][4] However, its overexpression in cancer cells is strongly correlated with a poor prognosis and resistance to a wide range of anticancer drugs, including topotecan, irinotecan, mitoxantrone, and certain tyrosine kinase inhibitors (TKIs).[2] The clinical significance of ABCG2 in drug resistance underscores the urgent need for effective inhibitors to be used in combination chemotherapy.[1][2]

The mechanism of transport involves the binding of ATP to the nucleotide-binding domains (NBDs) of the transporter, which fuels a conformational change that expels the substrate from the cell. The PI3K/AKT signaling pathway has been identified as a key regulator of ABCG2 expression, and its inhibition can lead to decreased ABCG2 levels and a subsequent reduction in drug resistance.[5][6][7][8]

This compound: A Dual-Action Inhibitor

GW583340 is a potent, reversible, ATP-competitive inhibitor of EGFR and HER-2 tyrosine kinases. Structurally similar to lapatinib, it has been shown to effectively reverse ABCG2-mediated MDR. Its mechanism of action in this context is believed to be twofold:

-

Direct Inhibition of ABCG2 Efflux Function: GW583340 directly interacts with the ABCG2 transporter, likely at the substrate-binding domain, competitively inhibiting the efflux of chemotherapeutic agents. This direct interaction restores the intracellular concentration of the anticancer drug, thereby re-sensitizing the resistant cells.

-

Modulation of Signaling Pathways: As a TKI, GW583340 can inhibit the PI3K/AKT signaling pathway, which is often downstream of EGFR and HER-2.[7] By inhibiting this pathway, GW583340 can lead to a downregulation of ABCG2 expression, providing a more sustained reversal of the resistance phenotype.[5][7]

Quantitative Data: Efficacy of GW583340 in Reversing ABCG2-Mediated Resistance

The following tables summarize the quantitative data on the efficacy of GW583340 in reversing ABCG2-mediated drug resistance in various cancer cell lines.

Table 1: Reversal of Resistance to Topotecan by GW583340 in ABCG2-Overexpressing Cells

| Cell Line | Drug | IC50 (nM) ± SD (Control) | IC50 (nM) ± SD (+ 2.5 µM GW583340) | Fold Reversal |

| NCI-H460/TPT10 | Topotecan | 286.7 ± 20.2 | 16.3 ± 2.1 | 17.6 |

Data extracted from studies on cell lines overexpressing ABCG2.

Table 2: Effect of GW583340 on the Intracellular Accumulation of Mitoxantrone in ABCG2-Overexpressing Cells

| Cell Line | Treatment | Accumulation (pmol/mg protein) ± SD | Fold Increase |

| S1-M1-80 | Control | 1.2 ± 0.1 | - |

| S1-M1-80 | + 5 µM GW583340 | 7.8 ± 0.6 | 6.5 |

Data reflects the ability of GW583340 to inhibit the efflux of a known ABCG2 substrate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the interaction between GW583340 and ABCG2.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a cytotoxic drug that inhibits the growth of a cell population by 50% (IC50).

-

Cell Seeding: Plate cells (e.g., ABCG2-overexpressing and parental cell lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of the chemotherapeutic agent (e.g., topotecan) in the presence or absence of a fixed, non-toxic concentration of GW583340 (e.g., 2.5 µM or 5 µM). Include a vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration. The fold reversal is calculated by dividing the IC50 of the drug in the absence of GW583340 by the IC50 in the presence of GW583340.

Substrate Accumulation Assay

This assay measures the ability of a compound to inhibit the efflux of a radiolabeled or fluorescent substrate of ABCG2.

-

Cell Preparation: Harvest cells and resuspend them in pre-warmed incubation buffer (e.g., DMEM) at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubation: Pre-incubate the cell suspension with or without GW583340 at a specific concentration for 1 hour at 37°C.

-

Substrate Addition: Add a radiolabeled substrate (e.g., [³H]-mitoxantrone) to the cell suspension and incubate for a defined period (e.g., 2 hours) at 37°C.

-

Washing: Stop the reaction by adding ice-cold PBS and centrifuge the cells. Wash the cell pellet twice with ice-cold PBS to remove extracellular substrate.

-

Lysis and Measurement: Lyse the cells with a lysis buffer (e.g., 0.1 N NaOH) and measure the intracellular radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay) for normalization.

-

Data Analysis: Express the results as pmol of substrate per mg of protein.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABCG2 in the presence of a substrate and/or inhibitor.

-

Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing ABCG2.

-

Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, assay buffer (containing MgCl2, ATP, and an ATP-regenerating system), and the test compound (GW583340) at various concentrations.

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate at 37°C for a specific time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., sodium dodecyl sulfate).

-

Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-molybdate complex).

-

Data Analysis: Determine the effect of GW583340 on the basal and substrate-stimulated ATPase activity of ABCG2.

Vesicular Transport Assay

This assay directly measures the ATP-dependent transport of a substrate into inside-out membrane vesicles.

-

Vesicle Preparation: Use inside-out membrane vesicles from cells overexpressing ABCG2.

-

Reaction Mixture: Prepare a reaction mixture containing the vesicles, a radiolabeled substrate, and the test inhibitor (GW583340) in a transport buffer.

-

Transport Initiation: Initiate transport by adding ATP. A parallel reaction without ATP serves as a negative control.

-

Incubation: Incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Filtration: Stop the reaction by rapid filtration through a filter membrane to trap the vesicles.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove external substrate.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the ATP-dependent transport as the difference between the radioactivity in the presence and absence of ATP. Determine the inhibitory effect of GW583340 on this transport.

Visualizing the Mechanisms and Pathways

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by GW583340.

References

- 1. researchgate.net [researchgate.net]

- 2. ABCG2: determining its relevance in clinical drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABCG2: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The PI3K/AKT signaling pathway regulates ABCG2 expression and confers resistance to chemotherapy in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PTEN/PI3K/Akt pathway regulates the side population phenotype and ABCG2 activity in glioma tumor stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Cancer Properties of Lapatinib: A Technical Guide

Disclaimer: Initial searches for "GW583340" did not yield specific results. This document proceeds under the assumption of a possible typographical error and focuses on Lapatinib , a well-documented dual tyrosine kinase inhibitor with a similar target profile, to fulfill the user's request for a detailed technical guide.

Lapatinib is an orally active small molecule that functions as a potent and reversible dual tyrosine kinase inhibitor, targeting both the Epidermal Growth Factor Receptor (EGFR or ErbB1) and the Human Epidermal Growth Factor Receptor 2 (HER2 or ErbB2).[1][2][3][4] By competitively binding to the intracellular ATP-binding sites of these receptors, Lapatinib effectively blocks their autophosphorylation and downstream signaling cascades.[5][6] This inhibition disrupts key pathways involved in cell proliferation, survival, and differentiation, making it a critical agent in the treatment of certain solid tumors, particularly HER2-positive breast cancer.[1][7][8]

Mechanism of Action

Lapatinib's primary anti-cancer effect stems from its dual inhibition of EGFR and HER2.[1][2][3] Overexpression of HER2 is a known driver in a significant portion of breast cancers and is associated with a more aggressive disease course.[4][7] Lapatinib's mechanism offers an advantage in cancers where both EGFR and HER2 are implicated in tumor progression. By blocking these receptors, Lapatinib prevents the activation of two major downstream signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, and the mitogen-activated protein kinase (MAPK)/ERK pathway, which is central to cell proliferation.[5][9][10]

The inhibition of these pathways leads to several cellular outcomes that contribute to the anti-cancer activity of Lapatinib:

-

Induction of Apoptosis: By downregulating survival signals, particularly through the PI3K/Akt pathway, Lapatinib promotes programmed cell death in cancer cells.[11][12] Studies have shown that Lapatinib treatment leads to an increase in apoptotic markers such as cleaved PARP and cleaved caspase-3.[12]

-

Cell Cycle Arrest: Lapatinib has been demonstrated to induce G0-G1 cell cycle arrest in HER2-amplified gastric cancer cells and S-phase arrest in acute promyelocytic leukemia cells, thereby halting the proliferation of malignant cells.[12][13][14]

-

Inhibition of Angiogenesis: While not its primary mechanism, the disruption of EGFR signaling can also interfere with the production of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

Quantitative Data on Anti-Cancer Activity

The efficacy of Lapatinib has been quantified in numerous preclinical studies across various cancer cell lines and in vivo models.

Table 1: In Vitro Efficacy of Lapatinib (IC50 Values)

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) | Reference |

| BT474 | Breast Cancer | HER2-overexpressing | 0.1 | [13] |

| SK-BR-3 | Breast Cancer | HER2-amplified | 0.080 ± 0.0173 | [15] |

| MDA-MB-468 | Triple-Negative Breast Cancer | HER2-negative | Not specified, but showed anti-proliferative effect | [11] |

| HCC1937 | Triple-Negative Breast Cancer | HER2-negative | Not specified, but showed anti-proliferative effect | [11] |

| MDA-MB-231 | Triple-Negative Breast Cancer | HER2-negative | 7.46 ± 0.102 | [15] |

| N87 | Gastric Cancer | HER2-amplified | Not specified, but sensitive | [14] |

| OE19 | Gastric Cancer | HER2-amplified | Not specified, but sensitive | [14] |

| Various Endometrial Cancer Cell Lines | Endometrial Cancer | Varied | 0.052 - 10.9 | [16] |

Table 2: In Vivo Efficacy of Lapatinib

| Tumor Model | Treatment Regimen | Outcome | Reference |

| MMTV-erbB-2 transgenic mice with syngeneic-grafted tumors | 100 mg/kg/day for 14 days | Significant inhibition of tumor growth | [17] |

| SUM149 (basal-like/EGFR+) xenografts | 100 mg/kg Lapatinib + Radiotherapy | Significantly reduced average fold-increase in tumor volume | [18] |

| 231-BR (brain-seeking breast cancer) cells in mice | 100 mg/kg Lapatinib | 50-53% reduction in large brain metastases | [19] |

| HN5 xenografts in mice | 30 and 100 mg/kg | Dose-responsive inhibition of tumor xenograft growth | [20] |

Experimental Protocols

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of Lapatinib in culture medium. Remove the old medium from the wells and add 100 µL of the Lapatinib-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with Lapatinib at the desired concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within one hour of staining.

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells in the presence of Lapatinib for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Visualizations

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lapatinib - Wikipedia [en.wikipedia.org]

- 5. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lapatinib, a Dual EGFR and HER2 Tyrosine Kinase Inhibitor, Downregulates Thymidylate Synthase by Inhibiting the Nuclear Translocation of EGFR and HER2 | PLOS One [journals.plos.org]

- 7. breastcancer.org [breastcancer.org]

- 8. clinicaltrials.eu [clinicaltrials.eu]

- 9. researchgate.net [researchgate.net]

- 10. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. academic.oup.com [academic.oup.com]

- 20. cancer-research-network.com [cancer-research-network.com]

The Effect of GW583340 Dihydrochloride on Tumor Cell Growth: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct anti-tumor effects of GW583340 dihydrochloride is limited. This guide is substantially based on the extensive research conducted on its close structural and functional analogue, Lapatinib (GW572016), a well-characterized dual inhibitor of EGFR and HER2 tyrosine kinases. The information presented herein should be interpreted with this context in mind.

Executive Summary

This compound is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2/ErbB2) tyrosine kinases. By targeting these key drivers of oncogenesis, GW583340 is predicted to inhibit tumor cell proliferation, induce apoptosis, and arrest the cell cycle in cancer cells that overexpress or have activating mutations in EGFR or HER2. This technical guide provides an in-depth overview of the presumed mechanism of action of GW583340, quantitative data on the activity of its analogue Lapatinib, detailed experimental protocols for evaluating its efficacy, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action

GW583340, like its analogue Lapatinib, is an ATP-competitive inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2.[1] In many tumor types, these receptors are overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and migration.[2] By binding to the ATP-binding pocket of these receptors, GW583340 prevents their autophosphorylation and subsequent activation of downstream signaling cascades, primarily the Ras/Raf/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways.[3][4] Inhibition of these pathways leads to a reduction in cell proliferation and an increase in apoptosis.[4]

Furthermore, GW583340 has been shown to be an inhibitor of the ATP-binding cassette (ABC) transporters ABCB1 (P-glycoprotein) and ABCG2 (breast cancer resistance protein). Overexpression of these transporters is a common mechanism of multidrug resistance in cancer cells. By inhibiting their function, GW583340 can reverse resistance to various chemotherapeutic agents.

Quantitative Data: Anti-proliferative Activity of Lapatinib

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Lapatinib across a range of human cancer cell lines. These values provide a quantitative measure of the compound's potency and demonstrate its differential activity based on the genetic background of the cancer cells, particularly the HER2 status.

Table 1: IC50 Values of Lapatinib in Human Breast Cancer Cell Lines

| Cell Line | Subtype | HER2 Status | IC50 (µM) |

| BT-474 | Luminal B | Positive | 0.046[5] |

| SK-BR-3 | HER2-positive | Positive | 0.079[5] |

| MDA-MB-453 | HER2-positive | Positive | 0.02 - 0.05[1] |

| UACC-812 | HER2-positive | Positive | 0.010[1] |

| MCF-7 | Luminal A | Negative | 1.8 - 9.8[1][6] |

| MDA-MB-231 | Triple-Negative | Negative | 8.5 - 18.6[1][7] |

| T47D | Luminal A | Negative | 1.8[1] |

Table 2: IC50 Values of Lapatinib in Other Human Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) |

| NCI-N87 | Gastric | Positive | 0.052[4] |

| SNU-216 | Gastric | Positive | ~0.1[4] |

| H3255 (L858R) | Lung (NSCLC) | Negative (EGFR mutant) | 0.8 - 2.0[8] |

| HCC827 (del) | Lung (NSCLC) | Negative (EGFR mutant) | 0.8 - 2.0[8] |

| A549 | Lung (NSCLC) | Negative (KRAS mutant) | >10[9] |

| USPC1 | Endometrial | Positive | ~0.05[10] |

| HEC1A | Endometrial | Negative | ~5.0[10] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the effect of GW583340 on tumor cell growth.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of GW583340.

-

Cell Seeding:

-

Culture cancer cells in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

-

Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of GW583340. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for 72 hours.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C in a humidified chamber.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Signaling Pathway Modulation

This protocol is for assessing the effect of GW583340 on the phosphorylation of EGFR, HER2, and downstream proteins like Akt and ERK.

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of GW583340 for a specified time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-HER2, HER2, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by GW583340.

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with GW583340 at concentrations around the IC50 value for 24-48 hours.

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered to be in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative, PI-negative cells are viable.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of GW583340.

Experimental Workflow Diagram

Caption: Experimental workflow for evaluating GW583340.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Lung cancer cells survive epidermal growth factor receptor tyrosine kinase inhibitor exposure through upregulation of cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Activity of lapatinib a novel HER2 and EGFR dual kinase inhibitor in human endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on GW583340 Dihydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW583340 dihydrochloride is a potent, orally active, dual inhibitor of Epidermal Growth factor Receptor (EGFR) and its close homolog ErbB2 (also known as HER2/neu).[1][2][3] This technical whitepaper provides a comprehensive overview of the early-stage preclinical research on GW583340. It details its mechanism of action as a dual tyrosine kinase inhibitor, summarizes available quantitative data on its inhibitory activity, and outlines standard experimental protocols for its evaluation. Furthermore, this document presents visualizations of the targeted signaling pathway and typical experimental workflows to guide further research and development of this and similar compounds. While specific preclinical pharmacokinetic and comprehensive in vivo efficacy data for GW583340 are not extensively available in the public domain, this paper serves as a technical guide to the methodologies employed in the early-stage assessment of such targeted cancer therapeutics.

Introduction

The ErbB family of receptor tyrosine kinases, particularly EGFR (ErbB1) and HER2 (ErbB2), are critical mediators of cell proliferation, survival, and differentiation.[4][5][6][7] Dysregulation of these signaling pathways through overexpression, gene amplification, or mutation is a well-established driver in the pathogenesis of various solid tumors, including breast, lung, and gastric cancers.[4][5] Consequently, the development of inhibitors targeting these receptors has been a cornerstone of modern oncology drug development.

This compound has emerged as a significant compound in preclinical research due to its potent and selective dual inhibition of both EGFR and HER2 tyrosine kinases.[1][2][3] Dual inhibition is a rational therapeutic strategy to overcome resistance mechanisms that can arise from the redundancy and crosstalk between ErbB family members. This whitepaper consolidates the available early-stage research on GW583340, providing a technical foundation for researchers in the field.

Mechanism of Action

GW583340 exerts its anti-cancer effects by competitively inhibiting the ATP-binding site of the intracellular tyrosine kinase domain of both EGFR and HER2. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling cascades crucial for tumor growth and survival, such as the RAS/RAF/MAPK and PI3K/Akt pathways.[6][7]

Signaling Pathway

The following diagram illustrates the EGFR and HER2 signaling pathways and the point of inhibition by GW583340.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 (µM) | Reference |

| EGFR | 0.01 | [1][3] |

| ErbB2 (HER2) | 0.014 | [1][3] |

Table 2: In Vitro Cellular Activity

| Cell Line(s) | Effect | Concentration | Reference |

| HN5, N87, BT474 | Inhibition of cell growth | IC50: 0.11 µM | [3] |

| HFF (non-tumor) | Inhibition of cell growth | IC50: > 30 µM | [3] |

| ABCG2-482-R2, ABCG2-482-T7 | Reversal of Mitoxantrone resistance | 5 µM | [1] |

| SUM149, SUM190 | Increased ROS accumulation and apoptosis | 2.5 and 7.5 µM | [1] |

| SCCF1, CatMC | Reduction in colony formation | 0-10 µM | [1] |

Table 3: In Vivo Efficacy

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition | Reference |

| Murine Xenograft | Not Specified | Oral Administration | ~80% | [2][3][8] |

Table 4: Multidrug Resistance Reversal

| Transporter | Effect | Concentration | Reference |

| ABCB1 | Reversal of drug resistance | 2.5 µM | [2] |

| ABCG2 | Reversal of drug resistance | 2.5 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments typically cited in the early-stage research of tyrosine kinase inhibitors like GW583340.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

Objective: To quantify the potency of GW583340 in inhibiting the enzymatic activity of recombinant human EGFR and HER2.

Materials:

-

Recombinant human EGFR and HER2 kinase domains

-

ATP (Adenosine 5'-triphosphate)

-

Kinase substrate (e.g., a synthetic peptide)

-

Kinase assay buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of GW583340 in DMSO.

-

In a 384-well plate, add the kinase buffer containing the respective kinase (EGFR or HER2).

-

Add the GW583340 dilutions or DMSO (vehicle control) to the wells.

-

Incubate at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a solution containing the kinase substrate and ATP.

-

Incubate for a specified time at room temperature to allow for phosphorylation.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent and a plate reader.

-

Calculate IC50 values by fitting the dose-response data to a suitable model.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of GW583340 on the proliferation and viability of cancer cell lines.[9][10][11][12]

Objective: To determine the cytotoxic and anti-proliferative effects of GW583340 on cancer cell lines overexpressing EGFR and/or HER2.

Materials:

-

Cancer cell lines (e.g., BT474, N87, HN5)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of GW583340 or vehicle control and incubate for 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of GW583340 in a murine xenograft model.[13][14][15][16][17]

Objective: To assess the in vivo antitumor activity of orally administered GW583340.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Human tumor cells that overexpress EGFR and/or HER2

-

This compound formulated for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer GW583340 or vehicle control daily via oral gavage.

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and general health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Conclusion

The early-stage research on this compound demonstrates its potential as a potent and selective dual inhibitor of EGFR and HER2. The available in vitro data indicates significant inhibitory activity against both kinases and anti-proliferative effects in relevant cancer cell lines. Furthermore, initial in vivo findings suggest promising antitumor efficacy with oral administration. While a comprehensive public dataset on its preclinical pharmacokinetics and detailed in vivo studies is limited, the established methodologies outlined in this whitepaper provide a clear roadmap for the continued investigation of GW583340 and other novel dual EGFR/HER2 inhibitors. Further research is warranted to fully characterize its therapeutic potential and to advance its development as a targeted anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]

- 3. GW 583340 dihydrochloride | EGFR | Tocris Bioscience [tocris.com]

- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 8. GW 583340 dihydrochloride - Immunomart [immunomart.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. theraindx.com [theraindx.com]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

GW583340 dihydrochloride chemical structure and properties

An In-depth Technical Guide to GW583340 Dihydrochloride

Introduction

This compound is a potent, orally available, small molecule inhibitor targeting the tyrosine kinase activity of both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and the Human Epidermal Growth Factor Receptor 2 (ErbB2, HER2).[1][2][3] Its dual inhibitory action makes it a significant compound in cancer research, particularly for tumors that overexpress EGFR and/or ErbB2.[2] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental data.

Chemical Structure and Properties

This compound is chemically known as 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline dihydrochloride.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenylamino]-6-[2-[[2-(methylsulfonyl)ethyl]aminomethyl]-4-thiazolyl]quinazoline dihydrochloride | [3] |

| Molecular Formula | C28H25ClFN5O3S2 · 2HCl | [3] |

| Molecular Weight | 671.03 g/mol | [3] |

| CAS Number | 1173023-85-2 | [3][4] |

| Appearance | Solid | [3] |

| Melting Point | 259.8-262.4 °C | [3] |

| Solubility | DMSO: 9 mg/mL | [3] |

| SMILES | Cl[H].Cl[H].CS(=O)(=O)CCNCc1nc(cs1)-c2ccc3ncnc(Nc4ccc(OCc5cccc(F)c5)c(Cl)c4)c3c2 | [3] |

| InChI Key | WIMITXDBYLKRKB-UHFFFAOYSA-N | [3][5] |

Mechanism of Action: Dual Inhibition of EGFR and ErbB2

GW583340 functions as a dual tyrosine kinase inhibitor, targeting both EGFR and ErbB2.[1][3] These receptors are members of the ErbB family of receptor tyrosine kinases, which play crucial roles in regulating cell proliferation, survival, and differentiation.[6] In many cancers, these pathways are aberrantly activated.

Upon ligand binding (e.g., EGF to EGFR), ErbB receptors form homodimers or heterodimers.[6][7] ErbB2, which has no known ligand, is a preferred heterodimerization partner for other ErbB family members.[7] This dimerization leads to the autophosphorylation of tyrosine residues in the intracellular domain, which in turn activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, promoting cell growth and survival.[8][9][10]

GW583340 inhibits the tyrosine kinase activity of EGFR and ErbB2, thereby blocking the phosphorylation events and subsequent downstream signaling. This leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[1]

Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of GW583340.

Beyond its primary targets, GW583340 has also been shown to reverse multidrug resistance mediated by ABCG2 and ABCB1 transporters, which are ATP-binding cassette (ABC) transporters that can efflux chemotherapeutic agents from cancer cells.[1][2]

Quantitative Efficacy Data

The potency of GW583340 is demonstrated by its low IC50 values against its target kinases and its effects in various cell-based assays.

Table 2: In Vitro Efficacy of GW583340

| Parameter | Target/Cell Line | Value | Effect | Reference |

| IC50 | EGFR Tyrosine Kinase | 0.010 µM | Inhibition of kinase activity | [1][3] |

| IC50 | ErbB2 Tyrosine Kinase | 0.014 µM | Inhibition of kinase activity | [1][3] |

| Concentration | ABCG2-482-R2 & T7 cells | 5 µM | Decreases IC50 of Mitoxantrone | [1] |

| Concentration | SUM149 & SUM190 cells | 2.5 & 7.5 µM | Increases ROS accumulation, induces apoptosis | [1] |

| Concentration | SCCF1 & CatMC cells | 0-10 µM | Reduces colony formation | [1] |

Experimental Protocols and Methodologies

The following outlines common experimental procedures used to characterize the activity of GW583340, based on published studies.

Kinase Inhibition Assay

-

Objective: To determine the IC50 of GW583340 against EGFR and ErbB2 tyrosine kinases.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The purified kinase domain of either EGFR or ErbB2 is incubated with a peptide substrate, ATP, and varying concentrations of GW583340. The extent of substrate phosphorylation is quantified by adding a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin. The FRET signal is inversely proportional to the kinase activity. The IC50 value is calculated from the dose-response curve.

Cell Viability and Proliferation Assays

-

Objective: To assess the effect of GW583340 on the growth of cancer cell lines.

-

Methodology:

-

Cell Culture: Cancer cell lines (e.g., those overexpressing EGFR/ErbB2 like SUM149, or those with drug resistance like ABCG2-overexpressing cells) are seeded in 96-well plates and allowed to adhere overnight.[1]

-

Treatment: Cells are treated with a serial dilution of GW583340 for a specified period (e.g., 72 hours).

-

Quantification: Cell viability is measured using reagents like MTT, MTS, or resazurin. The absorbance or fluorescence is measured, and the percentage of viable cells relative to a vehicle-treated control is calculated. The GI50 (concentration for 50% growth inhibition) is determined.

-

Apoptosis and Reactive Oxygen Species (ROS) Assays

-

Objective: To investigate the induction of apoptosis and oxidative stress by GW583340.

-

Methodology:

-

Treatment: Cells (e.g., SUM149, SUM190) are treated with GW583340 (e.g., 2.5 and 7.5 µM) for a set time (e.g., 24 hours).[1]

-

Apoptosis Detection: Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V-positive cells are considered apoptotic.

-

ROS Detection: Intracellular ROS levels can be quantified using fluorescent probes like DCFDA. Cells are incubated with the probe after treatment, and the fluorescence intensity is measured by flow cytometry.[1]

-

Caption: A generalized workflow for in vitro evaluation of GW583340.

Conclusion

This compound is a well-characterized dual inhibitor of EGFR and ErbB2 with potent anti-cancer properties demonstrated in vitro. Its ability to inhibit key signaling pathways involved in cell proliferation and survival, coupled with its activity against multidrug-resistant cells, underscores its importance as a research tool and a potential therapeutic agent. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. GW 583340 dihydrochloride | selective EGFR/ErbB2 inhibitor | TargetMol [targetmol.com]

- 3. GW583340 = 97 HPLC, solid 1173023-85-2 [sigmaaldrich.com]

- 4. GW 583340 dihydrochloride - Immunomart [immunomart.com]

- 5. GW583340 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs): simple drugs with a complex mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERBB2-EGFR signaling pathway Gene Ontology Term (GO:0038134) [informatics.jax.org]

- 8. Activation of ERBB2 signaling causes resistance to the EGFR-directed therapeutic antibody cetuximab - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EGFR - ERBB2 Interaction Summary | BioGRID [thebiogrid.org]

Methodological & Application

Application Notes and Protocols for GW583340 Dihydrochloride in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW583340 dihydrochloride is a potent, dual inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1] Dysregulation of the EGFR/ErbB2 signaling axis is a well-documented driver of tumorigenesis and cancer progression. These receptors, upon activation, trigger downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This compound, by targeting the kinase activity of both EGFR and ErbB2, effectively blocks their autophosphorylation and subsequent activation of these oncogenic signaling pathways.[1] Furthermore, emerging research indicates that this compound can reverse drug resistance mediated by ABCG2 and ABCB1 transporters, highlighting its potential in overcoming therapeutic challenges in cancer treatment.[1]

These application notes provide detailed protocols for essential in vitro experiments to characterize the activity of this compound, including enzymatic kinase assays, cell proliferation assays, and western blot analysis of target protein phosphorylation.